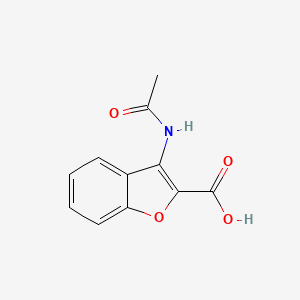![molecular formula C26H30N2O6 B13498249 rac-(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, cis](/img/structure/B13498249.png)
rac-(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, cis is a complex organic compound that features a pyrrolidine ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, cis typically involves multiple steps. One common method is the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method involves the use of dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form an O-acylisourea intermediate, which then reacts with an alcohol to form the ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, cis can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove protective groups or reduce functional groups.
Substitution: Nucleophilic substitution reactions can be performed, especially at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include DCC, DMAP, and various alcohols for esterification . Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may also be used depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, esterification reactions will yield esters, while oxidation reactions will yield oxidized derivatives.
Applications De Recherche Scientifique
rac-(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, cis has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action for rac-(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, cis involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C26H30N2O6 |
|---|---|
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
(3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-12-16-13-28(14-21(16)23(29)30)25(32)33-15-22-19-10-6-4-8-17(19)18-9-5-7-11-20(18)22/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t16-,21+/m1/s1 |
Clé InChI |
FUKPDGXCVFMZOO-IERDGZPVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate](/img/structure/B13498176.png)
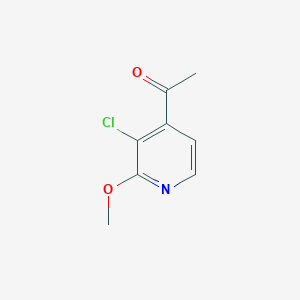
![N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine](/img/structure/B13498183.png)
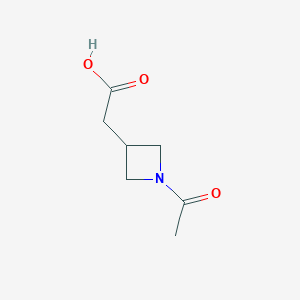
![4-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13498191.png)
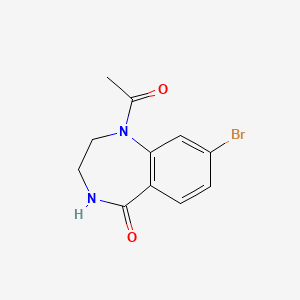
![rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13498201.png)

![(1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione](/img/structure/B13498208.png)

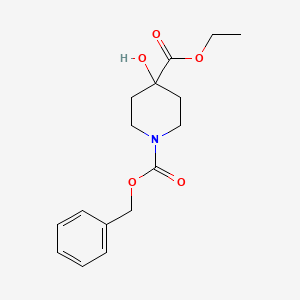
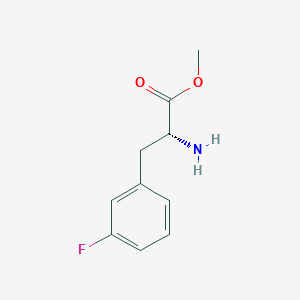
![tert-butyl [4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate](/img/structure/B13498225.png)
